molecular formula C21H24N2O5S B2473943 Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 1021089-69-9

Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate

Cat. No.: B2473943
CAS No.: 1021089-69-9
M. Wt: 416.49
InChI Key: UUWRUIDEFCGXHV-UHFFFAOYSA-N
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Description

Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate is a synthetic organic compound featuring a methyl benzoate backbone modified with an acetamido linker and a phenylsulfonyl-piperidine moiety. This structure combines a lipophilic benzoate ester, a polar sulfonamide group, and a conformationally flexible piperidine ring, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

methyl 2-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-28-21(25)18-12-5-6-13-19(18)22-20(24)15-16-9-7-8-14-23(16)29(26,27)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWRUIDEFCGXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylsulfonyl chloride in the presence of a base.

    Acetamido Group Addition: The acetamido group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

    Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity to certain biological targets, while the benzoate ester can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its phenylsulfonyl-piperidine substituent, distinguishing it from related benzoate derivatives. Below is a comparative analysis with structurally or functionally similar compounds:

Compound Name Core Structure Functional Groups Biological Activity Synthesis Method References
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate Methyl benzoate Phenylsulfonyl, piperidine, acetamido Hypothesized enzyme inhibition Amidation, sulfonylation
CI-39 (Methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate) Methyl benzoate Indole, acetamido RT RNA-dependent DNA polymerase inhibitor Amidation, methylation
Ethyl (fluorophenyl)(piperidin-2-yl)acetate Ethyl ester Fluorophenyl, piperidine Unspecified (likely CNS-targeting) Esterification
Bensulfuron-methyl Methyl benzoate Sulfonylurea, dimethoxypyrimidine Herbicide (ALS enzyme inhibition) Sulfonylation, condensation

Key Differences and Implications

Phenylsulfonyl vs. This could translate to higher selectivity in polymerase inhibition . The piperidine ring introduces conformational flexibility, possibly improving membrane permeability relative to CI-39’s rigid indole structure.

Phenylsulfonyl vs. Fluorophenyl ( Analogues):

  • Fluorophenyl-containing compounds (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) exhibit increased lipophilicity and metabolic resistance due to fluorine’s electronegativity. In contrast, the phenylsulfonyl group may reduce blood-brain barrier penetration, limiting CNS applications but favoring peripheral targets .

Sulfonamide vs. Sulfonylurea (Bensulfuron-methyl):

  • The target’s sulfonamide group is distinct from sulfonylureas in herbicides (e.g., bensulfuron-methyl). Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while sulfonamides are more commonly associated with antibacterial or protease inhibitory activity in pharmaceuticals. This highlights divergent applications despite shared benzoate/sulfonyl motifs .

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